molecular formula C10H8N2O2 B2495219 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde CAS No. 2377035-07-7

2-Hydroxy-5-pyrazol-1-ylbenzaldehyde

Cat. No. B2495219
M. Wt: 188.186
InChI Key: GKFXAWBSICRZHX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-pyrazol-1-ylbenzaldehyde is a compound of interest due to its potential applications in various fields of chemistry and biology. Its significance lies in its structural features, which allow it to participate in a range of chemical reactions leading to the synthesis of heterocyclic compounds with promising biological activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multicomponent reactions, showcasing the versatility of these compounds in organic synthesis. For example, the synthesis of 1‐(Alkoxycarbonyl)methylene‐1,3‐dihydroisobenzofurans and 4‐(Alkoxycarbonyl)benzo[c]pyrans through oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzaldehydes highlights the role of palladium catalysis in forming complex structures from simple precursors (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde, is crucial for understanding their reactivity and biological activity. X-ray diffraction analysis is often employed to determine the precise structure of these compounds, providing insights into their stereochemistry and electronic properties.

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including cyclization, oxidation, and multi-component reactions. These reactions are essential for the synthesis of novel compounds with potential applications in material science and pharmaceuticals. For instance, the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions illustrates the synthetic utility of pyrazole derivatives (Chen & Wu, 2010).

Scientific Research Applications

Multicomponent Reactions and Biological Activity

2-Hydroxy-5-pyrazol-1-ylbenzaldehyde has been utilized in multicomponent reactions for the efficient generation of biologically active compounds. For instance, a reaction involving 2-alkynylbenzaldehyde, sulfonohydrazide, alcohol, and α,β-unsaturated aldehyde or ketone yielded diverse H-pyrazolo[5,1-a]isoquinolines with promising activities as CDC25B inhibitor, TC-PTP inhibitor, and PTP1B inhibitor (Chen & Wu, 2010).

Fluorescent Chemosensors

The compound has also been incorporated into fluorescent chemosensors for the detection of metal ions. A specific example is the synthesis of a novel pyrazoline derivative, synthesized by reacting (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with 2-Hydrazinylbenzo[d]thiazole, which demonstrated on-off fluorescence chemosensor properties for the determination of Fe3+ ion in solution (Khan, 2020).

Medicinal Applications

In the realm of medicinal chemistry, 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde has been a key intermediate in the synthesis of compounds with potential anti-HIV activity. A study detailed the preparation of pyrazoline derivatives from piperidyl chalcones, synthesized by condensing 4-piperidin-1-ylbenzaldehyde with acetylthiophenes, which showed significant anti-HIV activity without cytotoxic effects in primary human cells (Rizvi et al., 2012).

Photochromic Properties

Furthermore, compounds containing the pyrazolone-ring unit, synthesized using 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde, have been investigated for their reversible photochromic properties. These compounds exhibit a change in color under UV light irradiation and revert to their original state upon heating, demonstrating potential applications in photo-switchable materials (Xie et al., 2009).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of pyrazole fused pyran analogues synthesized from 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde have been explored. These compounds exhibited significant in vitro activity against various strains of bacteria and fungi, alongside their ability to scavenge DPPH and hydroxyl free radicals, hinting at their potential use in pharmaceutical applications (Gurunanjappa et al., 2016).

properties

IUPAC Name

2-hydroxy-5-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-8-6-9(2-3-10(8)14)12-5-1-4-11-12/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFXAWBSICRZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-pyrazol-1-ylbenzaldehyde

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